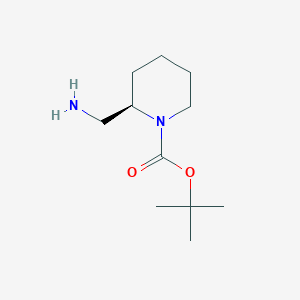

(R)-2-(Aminomethyl)-1-N-Boc-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRCUVHYMGECC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363584 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683233-14-9 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, a chiral building block of significant interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, is a carbamate-protected derivative of the chiral piperidine, (R)-2-(aminomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at the primary amine of the aminomethyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (R,S)-2-(Aminomethyl)-1-N-Boc-piperidine hydrochloride |

| CAS Number | 683233-14-9[1] | 370069-31-1 |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 214.30 g/mol [1] | 250.77 g/mol |

| Appearance | - | White powder[2] |

| Melting Point | Not available | 147-151 °C[2] |

| Boiling Point | 299.4 °C at 760 mmHg[3] | Not available |

| Solubility | Soluble in methanol and MDC.[4] | The hydrochloride salt form ensures improved solubility.[2] |

Synthesis and Reactivity

The synthesis of enantiomerically pure this compound is a key step in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often starting from readily available chiral precursors.

Synthetic Approach from L-Glutamic Acid

A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a viable route to enantiomerically pure 3-amino piperidine derivatives, and a similar strategy could be adapted for the 2-substituted analog. This approach involves a sequence of reactions including esterification, Boc-protection, reduction of the carboxylic acid functionalities to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine.

Experimental Protocol: General Synthesis of N-Boc-piperidine derivatives from L-Glutamic Acid

This protocol outlines the key steps that could be adapted for the synthesis of the target molecule.

-

Esterification of L-Glutamic Acid: L-glutamic acid is converted to its corresponding dimethyl ester.

-

N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH₂Cl₂). The reaction mixture is typically stirred at room temperature.

-

Reduction of the Diester: The protected diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Ditosylation of the Diol: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride in the presence of a base.

-

Cyclization: The resulting ditosylate undergoes intramolecular cyclization to form the piperidine ring.

Logical Relationship of the Synthetic Pathway from L-Glutamic Acid

Caption: Synthetic route from L-Glutamic Acid.

Reactivity of the Boc-Protected Piperidine

The Boc group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, making it an excellent protecting group for the piperidine nitrogen. The primary aminomethyl group, however, remains reactive and can participate in various chemical transformations.

Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the free piperidine.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| Piperidine ring protons (-CH₂-, -CH-) | 1.2 - 1.8 ppm, 2.7 - 4.1 ppm (multiplets) | |

| Aminomethyl protons (-CH₂-NH₂) | ~2.6 - 3.2 ppm (multiplet, 2H) | |

| Amine proton (-NH₂) | Broad singlet, variable chemical shift | |

| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28.5 ppm |

| Boc group (quaternary C) | ~79.5 ppm | |

| Boc group (C=O) | ~155 ppm | |

| Piperidine ring carbons | ~20 - 55 ppm | |

| Aminomethyl carbon (-CH₂-NH₂) | ~45 ppm | |

| IR Spectroscopy | N-H stretch (amine) | 3300-3500 cm⁻¹ (medium) |

| C-H stretch (alkane) | 2850-2980 cm⁻¹ (strong) | |

| C=O stretch (carbamate) | ~1680-1700 cm⁻¹ (strong) | |

| N-H bend (amine) | 1590-1650 cm⁻¹ (medium) | |

| Mass Spectrometry | [M+H]⁺ (protonated molecule) | m/z ≈ 215.17 |

| [M-Boc+H]⁺ | m/z ≈ 115.12 |

Experimental Protocol: General Procedure for NMR, IR, and MS Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

Applications in Drug Discovery and Development

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing off-target effects.

This compound serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[5] The aminomethyl group provides a handle for further functionalization, allowing for the construction of diverse libraries of compounds for screening against various biological targets. For instance, piperidine-based structures have shown promise in the development of analgesics, anti-inflammatory drugs, and agents for neuropharmacology and cancer.[2]

While specific signaling pathways involving this compound are not extensively documented, its utility as a scaffold suggests its potential incorporation into molecules designed to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Signaling Pathway Diagram: General GPCR Antagonism

References

Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide

Introduction

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The molecule incorporates a piperidine scaffold, a common motif in pharmacologically active compounds, functionalized with a primary aminomethyl group at the C2 position. The nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective chemical transformations at the primary amine. The defined (R)-stereochemistry at the C2 position is crucial for developing enantiomerically pure pharmaceuticals, where stereoisomers can exhibit vastly different biological activities. This guide provides a detailed overview of its structural properties, predicted spectral data, and standard experimental protocols for its analysis.

General and Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | [1] |

| Synonyms | (R)-2-Aminomethyl-1-N-Boc-piperidine | [2] |

| CAS Number | 683233-14-9 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. These predictions are based on the analysis of similar N-Boc protected piperidine structures.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 4.05 - 3.90 | m | 1H | H2 (CH-CH₂NH₂) | Broad signal due to rotamers and proximity to nitrogen. |

| ~ 3.85 | d | 1H | H6 (N-CHₐHb) | Equatorial proton, deshielded by Boc group. |

| ~ 3.20 - 3.05 | m | 2H | H7 (CH₂-NH₂) | Protons of the aminomethyl group. |

| ~ 2.80 | t | 1H | H6 (N-CHaHb) | Axial proton. |

| ~ 1.80 - 1.40 | m | 6H | H3, H4, H5 | Overlapping signals of the piperidine ring methylene protons. |

| 1.46 | s | 9H | Boc (-C(CH₃)₃) | Characteristic sharp singlet for the tert-butyl group. |

| ~ 1.30 | br s | 2H | -NH₂ | Broad singlet for the primary amine protons, exchangeable with D₂O. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~ 155.0 | Carbonyl (C=O) of Boc | Typical range for a carbamate carbonyl. |

| ~ 79.5 | Quaternary Carbon of Boc | C(CH₃)₃ |

| ~ 53.0 | C2 (CH-CH₂NH₂) | Chiral center carbon. |

| ~ 45.0 | C7 (CH₂-NH₂) | Aminomethyl carbon. |

| ~ 40.0 | C6 (N-CH₂) | Methylene carbon adjacent to the Boc-protected nitrogen. |

| ~ 28.5 | Methyls of Boc | -C(CH₃)₃ |

| ~ 29.0, 25.0, 20.0 | C3, C4, C5 | Piperidine ring methylene carbons. |

Predicted Mass Spectrometry Data (ESI-MS)

Mass spectrometry of N-Boc protected amines typically shows characteristic fragmentation patterns involving the loss of the protecting group.[5]

| m/z (amu) | Ion Species | Fragmentation Pathway |

| 215.18 | [M+H]⁺ | Protonated molecular ion. |

| 159.12 | [M+H - C₄H₈]⁺ or [M-56+H]⁺ | Loss of isobutylene from the Boc group. |

| 115.12 | [M+H - C₅H₈O₂]⁺ or [M-100+H]⁺ | Loss of the entire Boc group (as CO₂ + isobutylene). |

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are standard protocols for the structural analysis of this compound.

NMR Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse zg30.

-

Scans: 16-64.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Scans: 1024-4096, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -5 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.

-

Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source coupled to a liquid chromatography system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500 for full scan.

-

MS/MS Analysis: Perform a product ion scan of the precursor ion [M+H]⁺ (m/z 215.18). Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.[5]

-

-

Representative Synthesis Protocol

-

Objective: To provide a representative synthetic route starting from a commercially available precursor, (R)-2-(aminomethyl)piperidine.

-

Reaction: Boc-protection of (R)-2-(aminomethyl)piperidine.

-

Procedure:

-

Dissolve (R)-2-(aminomethyl)piperidine dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2.2 eq) to basify the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the analysis of this compound.

Caption: Workflow for the structural characterization of the title compound.

Caption: Key structural features and predicted mass spectrometry fragmentation.

References

An In-Depth Technical Guide to the Spectroscopic Data of (R)-2-(Aminomethyl)-1-N-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral building block of significant interest in medicinal chemistry and drug development due to its piperidine scaffold, a common motif in many biologically active compounds. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for this specific molecule, this guide synthesizes predicted data based on the analysis of its structural features and comparison with closely related analogues. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided to assist researchers in their laboratory work.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chiral aminomethyl substituent at the 2-position, as in this compound, offers a versatile handle for further functionalization and the exploration of stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under acidic conditions. A thorough understanding of the spectroscopic properties of this building block is crucial for reaction monitoring, quality control, and structural verification in synthetic workflows.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are summarized below.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the piperidine ring, and the aminomethyl side chain. Due to the chiral center at C2, the geminal protons on the piperidine ring and the aminomethyl group are diastereotopic and are expected to appear as distinct multiplets.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Piperidine ring protons (CH₂) | 1.20 - 1.80 | Multiplet | 6H |

| Boc group (-C(CH₃)₃) | ~1.45 | Singlet | 9H |

| Aminomethyl protons (-CH₂NH₂) | 2.60 - 2.90 | Multiplet | 2H |

| Piperidine ring proton (-NCH-) | ~2.80 | Multiplet | 1H |

| Piperidine ring protons (-NCH₂-) | 3.80 - 4.10 | Multiplet | 2H |

| Amine protons (-NH₂) | Broad Singlet | 2H |

¹³C NMR (Carbon NMR) Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ) ppm |

| Piperidine ring carbons (-CH₂-) | 20 - 30 |

| Boc group (-C(CH₃)₃) | ~28.5 |

| Piperidine ring carbon (-CH₂-) | ~40 |

| Aminomethyl carbon (-CH₂NH₂) | ~45 |

| Piperidine ring carbon (-NCH-) | ~55 |

| Boc group quaternary carbon (-C(CH₃)₃) | ~79.5 |

| Boc group carbonyl carbon (-C=O) | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, two bands for primary amine |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| C=O Stretch (Boc carbamate) | 1680 - 1700 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 215.18 | Molecular ion plus a proton |

| [M-C₄H₈+H]⁺ or [M-55]⁺ | 160.13 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ or [M-99]⁺ | 116.12 | Loss of the entire Boc group |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes a plausible synthetic route starting from (R)-pipecolic acid.

Step 1: Esterification of (R)-Pipecolic Acid

-

Suspend (R)-pipecolic acid (1.0 eq) in methanol (10 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl (R)-pipecolinate hydrochloride.

Step 2: Boc Protection of Methyl (R)-Pipecolinate

-

Dissolve the crude methyl (R)-pipecolinate hydrochloride in dichloromethane (DCM, 15 mL per gram).

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(tert-butyl) 2-methyl (R)-piperidine-1,2-dicarboxylate.

Step 3: Amidation of the Ester

-

Dissolve the crude ester from Step 2 in a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude (R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Step 4: Reduction of the Amide to the Amine

-

Dissolve the crude amide from Step 3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: As this compound is likely a viscous liquid or a low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the sample directly onto the ATR crystal.[1]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.[2]

-

Instrument Parameters: Use an electrospray ionization source in positive ion mode. Set the mass analyzer to scan a suitable range (e.g., m/z 50-500). Optimize the capillary voltage, nebulizing gas flow, and drying gas temperature for the specific instrument.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any significant fragment ions.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

Conclusion

References

In-Depth Technical Guide to tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific enantiomer, this guide presents computed data from reliable chemical databases for the closely related racemic mixture and the (S)-enantiomer, which are expected to be very similar.

Core Physical and Chemical Properties

The physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate are crucial for its handling, formulation, and application in research and development. Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | N/A |

| CAS Number | 188114-63-6 | N/A |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Exact Mass | 214.168127949 Da | [1][2] |

| Appearance | White to off-white solid (Expected) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

While specific experimental data for the target compound is not publicly available, the following are detailed methodologies for key experiments that would be conducted to determine its physical properties.

Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

The experiment is repeated two more times, and the average value is reported.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A known amount of solvent (e.g., 1 mL) is placed in a vial at a controlled temperature (e.g., 25 °C).

-

A pre-weighed amount of the compound is added to the solvent in small increments.

-

The mixture is stirred vigorously after each addition until the solid is completely dissolved.

-

The process is continued until saturation is reached (i.e., solid material remains undissolved after prolonged stirring).

-

The total amount of dissolved solid is used to calculate the solubility in g/L or mol/L.

-

This procedure is repeated for a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).

Synthesis and Characterization Workflow

The synthesis of chiral piperidine derivatives often involves stereoselective reactions followed by purification and characterization to ensure the desired enantiomeric purity and structural integrity.

Caption: A logical workflow for the synthesis, purification, and characterization of a chiral piperidine compound.

References

The Critical Role of Stereochemistry in 2-Substituted Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] The biological activity of these compounds is often intrinsically linked to the three-dimensional arrangement of their atoms, a concept known as stereochemistry. For 2-substituted piperidine derivatives, the spatial orientation of the substituent at the C2 position dramatically influences the molecule's conformation and, consequently, its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry of 2-substituted piperidine derivatives, focusing on stereoselective synthesis, conformational analysis, and the profound impact of stereoisomerism on biological function.

Stereoselective Synthesis of 2-Substituted Piperidines

Achieving control over the stereochemistry during the synthesis of 2-substituted piperidines is a paramount challenge in organic chemistry. Various strategies have been developed to afford enantiomerically enriched or diastereomerically pure compounds.

Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridine derivatives is a powerful and atom-economical method for accessing chiral piperidines.[4] Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium complexed with chiral ligands, have proven highly effective.[2] For instance, iridium(I) catalysts bearing P,N-ligands have been successfully employed in the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism.[2][4] Similarly, rhodium(I) complexes with ferrocene-based ligands and ruthenium(II) catalysts have been utilized for the stereoselective reduction of tetrahydropyridines and unsaturated piperidinones, respectively.[2]

Organocatalysis

Organocatalysis has emerged as a versatile tool for the enantioselective synthesis of piperidine derivatives. Intramolecular aza-Michael reactions, catalyzed by cinchona-derived squaramide catalysts, provide an efficient route to enantioenriched 2,5- and 2,6-disubstituted piperidines.[1][2] Multicomponent domino reactions, employing organocatalysts, also offer a highly efficient pathway to complex piperidine structures.[1]

Biocatalysis

Enzymes, such as ketoreductases (KREDs), can be employed for the stereoselective reduction of piperidone precursors to furnish chiral hydroxypiperidines. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[5]

Other Synthetic Approaches

Other notable methods for stereoselective piperidine synthesis include:

-

Intramolecular Cyclization: Various strategies, such as oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes, and radical cyclization of amino-aldehydes using cobalt(II) catalysts, have been developed.[2]

-

[5+1] Annulation: Iridium(III)-catalyzed hydrogen borrowing [5+1] annulation provides a stereoselective route to substituted piperidines.[2]

-

From the Chiral Pool: The use of readily available chiral starting materials, such as L-proline and L-pipecolinic acid, allows for the synthesis of various 2-substituted pyrrolidine and piperidine alkaloids.[6]

A general workflow for the stereoselective synthesis of piperidine derivatives is depicted below:

Caption: General experimental workflow for stereoselective piperidine synthesis.

Conformational Analysis of 2-Substituted Piperidines

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to a variety of conformational preferences, including the existence of boat conformations in hindered systems.[7]

Axial vs. Equatorial Preference

The conformational equilibrium of a 2-substituted piperidine involves the interconversion between two chair forms, where the substituent occupies either an axial or an equatorial position. The preferred conformation is determined by a balance of steric and electronic effects.

For simple N-alkyl-2-methylpiperidines, the equatorial conformer is generally favored to avoid 1,3-diaxial interactions.[8][9] However, for N-acyl or N-aryl piperidines, the axial orientation of the 2-substituent can be favored due to the avoidance of A(1,3) strain (allylic strain) between the N-substituent and the C2-substituent.[8][10] Computational studies have shown that for N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol.[8]

Caption: Chair-chair interconversion of a 2-substituted piperidine.

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of piperidine derivatives in solution.[11][12][13] Coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus the ring conformation.[7][12] For example, large vicinal coupling constants are indicative of a trans-diaxial relationship between protons.[7][12]

Computational methods, such as Density Functional Theory (DFT) calculations, are also widely used to predict the relative energies of different conformers and to understand the factors governing conformational preferences.[8]

Impact of Stereochemistry on Biological Activity

The stereochemistry of 2-substituted piperidine derivatives can have a dramatic effect on their pharmacological properties.[3][14][15] Different stereoisomers of a drug can exhibit different potencies, selectivities, and metabolic profiles.[14]

For example, studies on 3,4-disubstituted piperidine analogues acting as monoamine transporter inhibitors have shown that the stereochemistry significantly influences their selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14] The (-)-cis analogues exhibit DAT/NET selectivity, while the (-)-trans and (+)-cis isomers show SERT or SERT/NET selectivity.[14]

This highlights the importance of synthesizing and evaluating stereochemically pure compounds during the drug discovery process.

Experimental Protocols

General Procedure for Organocatalytic Asymmetric Synthesis of Tetrahydropyridines[1]

-

To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).

-

Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).

-

Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C.

-

Stir the reaction mixture at -25 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction and purify the product by column chromatography.

General Procedure for Chemo-enzymatic Synthesis[1]

-

To a buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate to a final concentration of 10 mM.

-

Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

-

Quench the reaction by adding an equal volume of isopropanol.

-

Centrifuge the mixture to precipitate the enzymes and remove the supernatant.

-

Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Dry the combined organic layers, concentrate, and purify the product.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation[16][17][18][19]

Chiral HPLC is a crucial technique for determining the enantiomeric excess (ee) of a chiral compound.

General Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralpak IC).[5][16] The choice of column is often empirical and depends on the analyte's structure.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.[16]

-

Detection: A UV detector is commonly used. If the analyte lacks a chromophore, pre-column derivatization with a UV-active tag may be necessary.[16]

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[16]

Example Method for Piperidin-3-amine Enantiomers: [16]

-

Derivatization: Pre-column derivatization with p-toluenesulfonyl chloride (PTSC).

-

Column: Chiralpak AD-H.

-

Mobile Phase: 0.1% diethylamine in ethanol.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 228 nm.

Quantitative Data Summary

The following tables summarize representative quantitative data for the stereoselective synthesis of 2-substituted piperidine derivatives.

Table 1: Organocatalytic Domino Reactions [1]

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | 10 | CH₂Cl₂ | -25 | 24 | 85 | >20:1 | 95 |

| 2 | 5 | Toluene | 0 | 48 | 78 | 15:1 | 92 |

| 3 | 10 | THF | -20 | 36 | 91 | >20:1 | 98 |

Data is representative of typical results from organocatalytic domino reactions. dr = diastereomeric ratio, ee = enantiomeric excess.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation [2]

| Entry | Ligand | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Ferrocene-based | MeOH | 50 | 25 | 12 | 95 | 99 |

| 2 | P-chiral bisphosphorus | THF | 60 | 30 | 24 | 92 | >99 |

| 3 | (S,S)-Et-DuPhos | EtOH | 50 | 25 | 16 | 98 | 97 |

Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.

Conclusion

The stereochemistry of 2-substituted piperidine derivatives is a critical determinant of their biological function. A deep understanding of stereoselective synthetic methods, conformational preferences, and the structure-activity relationship is essential for the successful design and development of novel piperidine-based therapeutics. The methodologies and data presented in this guide provide a valuable resource for researchers in this dynamic field, emphasizing the necessity of precise stereochemical control in the creation of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[4] The introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity. This technical guide provides a comprehensive overview of the role of chiral piperidines in medicinal chemistry, focusing on their impact on drug properties, key synthetic strategies, and the mechanisms of action of notable chiral piperidine-containing drugs.

The Significance of Chirality in Piperidine Scaffolds

The stereochemistry of a piperidine-containing drug molecule can profoundly influence its efficacy, potency, and safety profile.[5][6] The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target. Introducing a chiral center can lead to a multitude of benefits in drug design:

-

Modulation of Physicochemical Properties: Chirality can alter a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, the introduction of a substituent at the 2-position of a piperidine ring has been shown to enhance aqueous solubility.[1]

-

Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[1] Utilizing a single, more active enantiomer can lead to a more potent and selective drug with a better therapeutic index.

-

Improved Pharmacokinetic Properties: The specific stereochemistry of a chiral piperidine can influence its metabolic pathway and rate of clearance, leading to an optimized pharmacokinetic profile.[1]

-

Reduction of hERG Toxicity: The introduction of a chiral center in the piperidine ring has been demonstrated to reduce cardiac hERG toxicity in some drug candidates.[1]

Quantitative Analysis of Chiral Piperidine Derivatives

The impact of chirality on the biological activity of piperidine-containing compounds is best illustrated through quantitative data. The following tables summarize the in vitro activities of several chiral piperidine derivatives, highlighting the differences in potency and selectivity between stereoisomers and analogs.

Table 1: Comparative Affinity of Chiral Chlorophenylpiperidine Derivatives for Sigma Receptors

| Compound | Stereoisomer | σ1 Ki (nM) | σ2 Ki (nM) | SI Ki (nM) | σ1/σ2 Selectivity Ratio |

| 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | (-)-(S) | 0.34 | 186 | 3.7 | 547.1 |

| (+)-(R) | 1.3 | 113 | 11.0 | 86.9 | |

| Data sourced from: "Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol Δ8-Δ7 isomerase binding sites."[6] |

Table 2: Cholinesterase Inhibitory Activity of Benzimidazole-Based Piperidine Hybrids

| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) |

| 1 | 19.44 ± 0.60 | 21.57 ± 0.61 |

| 2 | 21.32 ± 0.21 | 24.11 ± 0.32 |

| 3 | 23.87 ± 0.11 | 26.98 ± 0.17 |

| 4 | 25.01 ± 0.09 | 28.43 ± 0.08 |

| 5 | 27.65 ± 0.18 | 30.76 ± 0.11 |

| 6 | 29.11 ± 0.23 | 32.88 ± 0.24 |

| 7 | 31.54 ± 0.15 | 35.01 ± 0.19 |

| 8 | 33.08 ± 0.07 | 37.65 ± 0.05 |

| 9 | 36.05 ± 0.4 | 39.55 ± 0.03 |

| Galantamine (Standard) | 19.34 ± 0.62 | 21.45 ± 0.21 |

| Data sourced from: "Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents."[7][8] |

Table 3: Potency of PCAF Inhibitors with Chiral Piperidine Scaffolds

| Compound ID | R Group Structure | KD (nmol/L) |

| 36 | Symmetric piperidine-containing structure | >200 |

| 37 | Symmetric piperidine-containing structure | >200 |

| 38 | Symmetric piperidine-containing structure | >200 |

| 39 | Substituent at 3- and 5- position of piperidine ring | ~150 |

| Data sourced from: "Application of Chiral Piperidine Scaffolds in Drug Design."[1][9] |

Key Asymmetric Synthetic Strategies

The development of efficient and highly stereoselective methods for the synthesis of chiral piperidines is a critical endeavor in medicinal chemistry.[5] Several powerful strategies have emerged, enabling access to a wide array of enantioenriched piperidine derivatives.

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This method provides a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts.[10][11][12] The key transformation involves a rhodium-catalyzed reductive transamination, where a chiral primary amine is used to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring.[10] This approach demonstrates excellent diastereoselectivity and enantioselectivity across a broad range of substrates.[10]

A representative procedure for the asymmetric reductive transamination is as follows: To a vial is added the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).[10] The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24.0 equiv).[10] The reaction mixture is then stirred at 40 °C for 22 hours in air.[10] Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.[10]

Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines

This powerful chemo-enzymatic cascade enables the synthesis of stereo-enriched 3- and 3,4-substituted piperidines.[13][14] The method combines a chemical reduction of an activated pyridine to a tetrahydropyridine (THP) followed by a one-pot, two-enzyme cascade involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED) for asymmetric dearomatization.[10][13] This approach offers high stereoselectivity under mild, environmentally benign conditions.[10]

Step 1: Synthesis of N-substituted Tetrahydropyridine (THP) To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C is added NaBH₄ (1.5 mmol) portion-wise.[10] The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water (10 mL) and CH₂Cl₂ (10 mL). The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude THP, which is used in the next step without further purification.[10]

Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade A detailed protocol for the enzymatic cascade can be found in the primary literature and typically involves incubating the THP with the amine oxidase and ene-imine reductase in a suitable buffer with necessary cofactors (e.g., NADPH).

Enantioselective Synthesis of 3-Substituted Piperidines via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This three-step methodology provides an effective route to enantioenriched 3-substituted piperidines starting from pyridine.[5][15] The cornerstone of this strategy is a rhodium-catalyzed asymmetric reductive Heck reaction that forges the C-C bond at the 3-position and establishes the stereocenter with high enantioselectivity.[15]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.[15] Maintain the reaction mixture at -78 °C for 3 hours. Quench the reaction by the addition of water (50 mL). Extract the mixture with diethyl ether (2 x 30 mL). Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x). Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash chromatography.[15]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[15] Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times). Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes. Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).[15]

Step 3: Reduction and Deprotection to 3-Substituted Piperidine The resulting 3-substituted tetrahydropyridine is then fully reduced, typically via palladium-on-carbon-mediated hydrogenation, and the protecting group is removed using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-substituted piperidine.[16]

Signaling Pathways of Chiral Piperidine-Containing Drugs

The therapeutic effects of chiral piperidine-containing drugs are mediated through their interaction with specific biological targets, often initiating complex signaling cascades.

Niraparib: A PARP Inhibitor

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, and is used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[17][18] PARP enzymes are crucial for the repair of single-strand DNA breaks.[19] In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death through a process known as synthetic lethality.[18][19] Furthermore, niraparib has been shown to activate the cGAS/STING pathway, which can enhance anti-tumor immunity by increasing the recruitment and activity of cytotoxic T-cells.[20]

(R)-Preclamol: A Dopamine D2 Receptor Partial Agonist

(R)-preclamol is a chiral piperidine that acts as a partial agonist at dopamine D2 receptors.[21][22] Unlike full agonists that elicit a maximal response or antagonists that block the receptor, partial agonists produce a submaximal response.[21] This allows them to function as agonists in states of low dopamine and as antagonists in the presence of high dopamine levels, thereby modulating dopaminergic neurotransmission.[21] (R)-preclamol preferentially acts at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine.[21] D2 receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[21] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of protein kinase A (PKA).[21]

Conclusion

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents. The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties. The continued development of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

(R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS 683233-14-9 properties

An In-depth Technical Guide on (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Compound Identifier: this compound CAS Number: 683233-14-9

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. The document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in organic and medicinal chemistry.

Core Properties and Specifications

This compound is a chiral piperidine derivative protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The Boc group provides stability and allows for controlled reactions, while the chiral center is critical for developing enantiomerically pure compounds.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 683233-14-9 | [4][5][6] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5] |

| Molecular Weight | 214.30 g/mol | [4] |

| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)-1-piperidinecarboxylate | [7] |

| Purity | ≥95% | [7] |

| Appearance | Data not available | |

| Storage Temperature | 4°C, protect from light | [7] |

| InChI Key | PTVRCUVHYMGECC-SECBINFHSA-N | [7] |

| MDL Number | MFCD06659040 | [5] |

Safety and Handling

This compound is classified as harmful.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in a well-ventilated area or chemical fume hood.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Harmful) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [7] |

Spectroscopic Data (Predicted)

While specific, experimentally-derived spectra for this compound are not publicly available, the following sections describe the expected spectroscopic characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) | |

| Assignment | Expected Chemical Shift (δ) ppm |

| Boc group protons (-C(CH₃)₃) | ~1.45 (Singlet, 9H) |

| Piperidine ring protons (-CH₂-) | 1.50 - 1.90 (Multiplet, 6H) |

| Aminomethyl protons (-CH₂-NH₂) | 2.60 - 2.90 (Multiplet, 2H) |

| Piperidine ring proton (-CH-) | 4.00 - 4.20 (Multiplet, 1H) |

| Amine protons (-NH₂) | Broad singlet, variable |

| ¹³C NMR (Carbon NMR) | |

| Assignment | Expected Chemical Shift (δ) ppm |

| Boc group (-C(CH₃)₃) | ~28.5 |

| Piperidine ring carbons (-CH₂-) | 20 - 45 |

| Aminomethyl carbon (-CH₂-NH₂) | ~46 |

| Piperidine ring carbon (-CH-) | ~55 |

| Boc group (-C(CH₃)₃) | ~80.0 |

| Carbonyl carbon (C=O) | ~155.0 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Characteristics |

| IR Spectroscopy | N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands); C-H stretch (alkane): ~2850-2950 cm⁻¹; C=O stretch (carbamate): ~1680-1700 cm⁻¹; N-H bend (amine): ~1600 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: ~215.18; Fragmentation may show loss of the Boc group ([M-100+H]⁺) at ~115.12 and/or loss of isobutylene ([M-56+H]⁺) at ~159.14 |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this class of compounds are provided below.

Representative Synthesis of a Chiral N-Boc-Piperidine Derivative

While a specific protocol for CAS 683233-14-9 is not publicly documented, the following multi-step procedure for a similar chiral piperidine starting from L-glutamic acid illustrates a common synthetic strategy.

Step 1: Esterification

-

L-glutamic acid is converted to its corresponding dimethyl ester using thionyl chloride in methanol at 0°C to room temperature.

Step 2: N-Boc Protection

-

The resulting dimethyl ester is dissolved in dichloromethane (CH₂Cl₂).

-

Triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

-

The reaction is stirred at room temperature for several hours. After workup, the N-Boc protected diester is purified by column chromatography.

Step 3: Reduction to Diol

-

The N-Boc protected diester is dissolved in methanol.

-

Sodium borohydride (NaBH₄) is added portion-wise at room temperature to reduce both ester groups to hydroxyl groups, yielding the corresponding diol.

-

The product is purified by column chromatography.

Step 4: Ditosylation

-

The purified diol is dissolved in CH₂Cl₂ at 0°C.

-

Triethylamine, p-toluenesulfonyl chloride (TsCl), and catalytic DMAP are added. The reaction is warmed to room temperature and stirred for 1-2 hours.

-

The resulting ditosylate is typically used in the next step without further purification after aqueous workup.

Step 5: Cyclization

-

The crude ditosylate is reacted with a primary amine (e.g., benzylamine) in a suitable solvent to induce cyclization via intramolecular nucleophilic substitution, forming the piperidine ring.

-

The final product is purified by column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a bifunctional building block to introduce conformational constraints in peptides. The following protocol outlines its incorporation into a peptide sequence via Fmoc-based SPPS.

Step 1: Resin Preparation

-

Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

Step 2: Coupling of the Building Block

-

This protocol assumes coupling to a carboxylic acid group on the resin-bound peptide. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed.

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in a minimal amount of DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Add the activated solution to the resin and agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.

-

After complete coupling, drain the solution and wash the resin thoroughly with DMF and CH₂Cl₂.

Step 3: Final Cleavage and Deprotection

-

After peptide synthesis is complete, wash the resin with CH₂Cl₂ and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

Analytical Characterization Protocol

Objective: To confirm the identity and purity of the synthesized compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.

Method 2: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrument Parameters (ESI): Use Electrospray Ionization (ESI) in positive ion mode. The analysis will confirm the molecular weight via the [M+H]⁺ adduct.

Visualized Workflows

The following diagrams illustrate key processes related to the synthesis and analysis of this compound.

Caption: A representative synthetic pathway for chiral piperidine derivatives.

Caption: Workflow for incorporating the building block into a peptide via SPPS.

Caption: Workflow for the analytical characterization of the final compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enantiomers possess identical physical properties namely, melting point, .. [askfilo.com]

- 3. rroij.com [rroij.com]

- 4. scbt.com [scbt.com]

- 5. (R)-1-BOC-2-(Aminomethyl)Piperidine | CAS 683233-14-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 683233-14-9 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using (R)-2-(Aminomethyl)-1-N-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The presence of a primary amine on a stereochemically defined piperidine ring makes it a crucial component for constructing molecules with specific three-dimensional orientations, which is often critical for potent and selective interaction with biological targets. This document provides detailed protocols for the synthesis of novel compounds using this versatile building block, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.

Core Applications

The primary amine of this compound serves as a versatile handle for various chemical transformations, most notably amide bond formation and nucleophilic substitution reactions. These reactions allow for the facile introduction of the piperidine scaffold into a wide array of molecular frameworks. Piperidine and its derivatives are prevalent in numerous biologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

A significant application of this building block is in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Data Presentation: Synthesis and Biological Activity

The following table summarizes the quantitative data for a representative synthesis of a novel DPP-4 inhibitor incorporating a piperidine moiety derived from a related aminopiperidine starting material.

| Compound ID | Synthetic Yield (%) | Purity (%) | Biological Target | IC₅₀ (nM) |

| Compound 1 | 75 | >95 (LC-MS) | DPP-4 | 100 ± 4[1] |

Note: The biological activity data presented is for a structurally related bicyclic compound (24) as reported in "Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold".[1]

Experimental Protocols

This section provides a detailed methodology for a key transformation involving this compound: amide bond formation with a carboxylic acid.

Protocol 1: General Amide Coupling Reaction

This protocol describes the synthesis of a novel amide derivative by coupling this compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and DIPEA (2.5 eq).

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

Experimental Workflow: Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of novel amide compounds using this compound.

Caption: General workflow for amide synthesis.

Signaling Pathway: DPP-4 Inhibition

The synthesized compounds can be evaluated for their ability to inhibit DPP-4. The diagram below illustrates the signaling pathway affected by DPP-4 inhibitors.

Caption: DPP-4 inhibition signaling pathway.

References

Application Notes and Protocols for (R)-2-(Aminomethyl)-1-N-Boc-piperidine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its rigid, stereochemically defined piperidine core and the orthogonally protected primary amine make it a versatile scaffold for the synthesis of complex molecules with specific three-dimensional orientations. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of novel therapeutics, particularly those targeting the central nervous system.

Core Applications

The unique structural features of this compound make it a sought-after intermediate in the synthesis of a variety of bioactive compounds.[1] Its primary applications include:

-

Synthesis of Sigma-1 Receptor Ligands: The piperidine moiety is a common scaffold in the design of ligands for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface. These ligands are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.

-

Development of GPCR Ligands: The piperidine scaffold is a privileged structure in many G protein-coupled receptor (GPCR) ligands. Incorporating this compound allows for the synthesis of novel modulators of various GPCRs, which are important drug targets.[2]

-

Peptide and Peptidomimetic Synthesis: The chiral nature and the primary amine handle of this building block allow for its incorporation into peptide sequences to induce specific secondary structures, such as β-turns, or to serve as a scaffold for peptidomimetics with enhanced stability and bioavailability.[1]

-

Introduction of Molecular Complexity: The aminomethyl group provides a convenient point for further functionalization, enabling the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for key transformations involving this compound. Please note that yields are approximate and can vary depending on the specific substrate, reagents, and reaction conditions. The data presented for reductive amination and acylation is adapted from protocols for the structurally similar 1-Boc-4-(aminomethyl)piperidine and should be considered as a starting point for optimization.[3][4]

Table 1: Reductive Amination with Aldehydes [3]

| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |

| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12-24 | Room Temperature | 80-90 |

| 4-Nitrobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12-24 | Room Temperature | 78-88 |

| 2-Naphthaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 24 | Room Temperature | 75-85 |

Table 2: Acylation with Acyl Chlorides [4]

| Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |

| Benzoyl chloride | Triethylamine | Dichloromethane | 2-4 | 0 to Room Temperature | 85-95 |

| Acetyl chloride | Triethylamine | Dichloromethane | 1-3 | 0 to Room Temperature | 88-96 |

| Isobutyryl chloride | Triethylamine | Dichloromethane | 2-4 | 0 to Room Temperature | 82-92 |

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the one-pot synthesis of N-substituted derivatives of this compound via reductive amination with an aldehyde.[3]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.